molecular formula C9H12N4 B15345153 5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile CAS No. 1184914-28-0

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B15345153
CAS No.: 1184914-28-0
M. Wt: 176.22 g/mol
InChI Key: IZIPPIRYIOLQDS-UHFFFAOYSA-N
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Description

5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methyl group, a cyclopropyl group, and a carbonitrile group attached to the pyrazole ring. These structural features may impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Addition of the methyl group: Methylation reactions using methylating agents such as methyl iodide.

    Incorporation of the cyclopropyl group: Cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the carbonitrile group: Cyanation reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The amino and methyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Oxo-pyrazoles.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry and catalysis.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporation into polymers to impart specific characteristics.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. As a receptor ligand, it may interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile: Lacks the amino group.

    5-amino-1-methyl-1H-pyrazole-4-carbonitrile: Lacks the cyclopropyl group.

    5-amino-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl group.

Uniqueness

The presence of both the amino group and the cyclopropyl group in 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile may confer unique chemical reactivity and biological activity compared to its analogs. This structural uniqueness could make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1184914-28-0

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5-amino-1-methyl-3-(2-methylcyclopropyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C9H12N4/c1-5-3-6(5)8-7(4-10)9(11)13(2)12-8/h5-6H,3,11H2,1-2H3

InChI Key

IZIPPIRYIOLQDS-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NN(C(=C2C#N)N)C

Origin of Product

United States

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